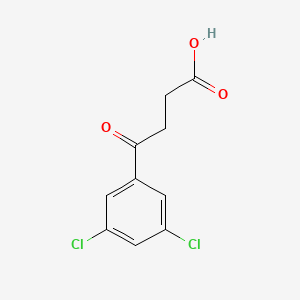

4-(3,5-Dichlorophenyl)-4-oxobutyric acid

描述

Significance of Dichlorophenyl Substitution in Molecular Design

The incorporation of halogen atoms, particularly on aromatic rings, is a fundamental strategy in molecular design, especially within medicinal chemistry. nih.gov The dichlorophenyl group in 4-(3,5-Dichlorophenyl)-4-oxobutyric acid imparts specific properties that are critical to its potential utility and function.

Chlorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect. This electronic influence can alter the reactivity of the aromatic ring and the adjacent ketone group. Furthermore, the presence of two chlorine atoms significantly increases the lipophilicity (fat-solubility) of the molecule compared to its non-halogenated counterpart. This property can influence how the molecule interacts with biological systems, such as its ability to cross cell membranes.

The substitution pattern is also crucial. The 3,5-dichloro arrangement (meta-substitution) creates a specific molecular shape and charge distribution. This precise stereoelectronic profile is often engineered to achieve selective and high-affinity binding to biological targets, such as the active sites of enzymes or cellular receptors. nih.govbath.ac.uk For example, the inclusion of dichlorophenyl moieties has been a key factor in developing selective ligands for dopamine (B1211576) receptors and in modulating the activity of various inhibitors. nih.govacs.org Therefore, the 3,5-dichlorophenyl group is not merely a structural component but a carefully chosen feature designed to modulate the molecule's physicochemical and biological properties.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 66740-88-3 | bldpharm.com |

| Molecular Formula | C10H8Cl2O3 | bldpharm.com |

| Molecular Weight | 247.08 g/mol | bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

4-(3,5-dichlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOOCYZCOBZVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374206 | |

| Record name | 4-(3,5-Dichlorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66740-88-3 | |

| Record name | 4-(3,5-Dichlorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66740-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3,5 Dichlorophenyl 4 Oxobutyric Acid and Analogues

Classical and Contemporary Approaches to β-Keto Carboxylic Acid Synthesis

The preparation of β-keto carboxylic acids and their derivatives relies on a foundation of well-established chemical reactions, which have been refined over time for improved efficiency and scope.

Friedel-Crafts Acylation Strategies for Aryl 4-Oxobutanoic Acids

A primary and widely utilized method for synthesizing aryl 4-oxobutanoic acids is the Friedel-Crafts acylation. science-revision.co.uknumberanalytics.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid, this typically involves the reaction of 1,3-dichlorobenzene (B1664543) with succinic anhydride.

The mechanism begins with the reaction between the Lewis acid, commonly aluminum chloride (AlCl₃), and succinic anhydride. stackexchange.comvedantu.com This interaction generates a highly electrophilic acylium ion. science-revision.co.uksigmaaldrich.com The aromatic ring of 1,3-dichlorobenzene then attacks this electrophile, leading to the formation of an intermediate sigma complex. numberanalytics.com Aromaticity is subsequently restored through deprotonation, yielding the final aryl ketone product. vedantu.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further substitution reactions on the aromatic ring. organic-chemistry.org While the reaction is robust, it often requires stoichiometric amounts of the Lewis acid catalyst because both the reactant anhydride and the ketone product can form complexes with it. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

|---|---|---|---|---|

| 1,3-Dichlorobenzene | Succinic anhydride | Aluminum chloride (AlCl₃) | Acylium ion | This compound |

Hydrolysis-Based Routes from Ester Precursors

An alternative and common route to this compound is through the hydrolysis of its corresponding ester precursor, such as Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate. aaronchem.com This process, often referred to as saponification when carried out under basic conditions, involves the cleavage of the ester bond to yield the carboxylate salt, which is then protonated to form the carboxylic acid. ijcce.ac.ir

The hydrolysis can be catalyzed by either an acid or a base. aklectures.comepa.gov Base-catalyzed hydrolysis is typically irreversible and proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. epa.gov This is a standard and efficient method for de-protection of an ester to reveal a carboxylic acid functionality at the final stage of a synthesis. nih.gov

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate | Sodium Hydroxide (aq), then HCl (aq) | Basic, then acidic workup | This compound |

Carbon-Carbon Bond Forming Reactions (e.g., Reformatsky-like)

The Reformatsky reaction provides a powerful method for carbon-carbon bond formation and is used to synthesize β-hydroxy esters. numberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, also known as a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgorganic-chemistry.org

These zinc enolates are less reactive and less basic than their lithium or magnesium (Grignard) counterparts, which prevents them from reacting with the ester functionality. wikipedia.orgorganic-chemistry.org While the classical Reformatsky reaction yields a β-hydroxy ester, this product can serve as a precursor to the target β-keto acid through a subsequent oxidation step. nih.gov Therefore, a Reformatsky-like approach represents an alternative strategy for constructing the fundamental carbon skeleton of 4-oxobutanoic acid analogues. numberanalytics.com

| Reactant 1 | Reactant 2 | Reagent | Initial Product Type |

|---|---|---|---|

| Aryl Ketone/Aldehyde | α-halo ester (e.g., Ethyl bromoacetate) | Zinc (Zn) dust | β-hydroxy ester |

One-Pot Cascade Reactions in the Synthesis of 4-Oxobutanoic Acid Systems

Modern synthetic chemistry increasingly focuses on efficiency, waste reduction, and operational simplicity. One-pot and cascade reactions are central to achieving these goals by combining multiple reaction steps into a single procedure without isolating intermediate compounds. researchgate.netnih.gov A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step. 20.210.105

Advanced Catalytic Methods in 4-Oxobutanoic Acid Synthesis

The development of novel catalytic systems continues to push the boundaries of organic synthesis, offering milder reaction conditions and improved selectivity.

Palladium-Catalyzed Alkoxycarboxylation

Palladium-catalyzed alkoxycarbonylation is a powerful and versatile method for the synthesis of carboxylic acid derivatives, including esters. rsc.orgresearchgate.net This reaction typically involves the conversion of unsaturated compounds, such as alkenes, in the presence of carbon monoxide (CO) and an alcohol, using a palladium catalyst. researchgate.netnih.gov The choice of ligands for the palladium center is crucial as it fine-tunes the electronic and steric properties of the catalyst, thereby controlling its activity and selectivity. rsc.org

This methodology offers a modern alternative for constructing the ester precursors of 4-oxobutanoic acids. nih.gov For example, a suitably substituted styrene (B11656) derivative could undergo palladium-catalyzed alkoxycarbonylation to generate an ester, which could then be hydrolyzed to the desired β-keto carboxylic acid. This advanced catalytic approach avoids the often harsh conditions and stoichiometric reagents associated with classical methods like the Friedel-Crafts acylation. researchgate.net

C-H Insertion Reactions

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. Rhodium-catalyzed C-H insertion reactions, in particular, have been extensively studied for the formation of carbon-carbon bonds. While direct intermolecular C-H acylation to form γ-keto acids is still a developing area, intramolecular C-H insertion of α-aryl-α-diazo ketones provides a well-established route to cyclic analogues, such as α-aryl cyclopentanones. organic-chemistry.org

This methodology typically involves the generation of a rhodium carbene from an α-diazo ketone, which then undergoes intramolecular insertion into an aliphatic C-H bond. organic-chemistry.org The efficiency and regioselectivity of this cyclization are influenced by the choice of rhodium catalyst and the electronic properties of the aryl ring. organic-chemistry.org For instance, the synthesis of α-aryl cyclopentanones from α-aryl-α-diazo ketones has been shown to proceed efficiently. organic-chemistry.org

Although this approach primarily yields cyclic products, it highlights the potential of C-H activation strategies in the synthesis of molecules related to this compound. Future developments in intermolecular C-H functionalization could potentially allow for the direct synthesis of linear γ-keto acids. Current rhodium-catalyzed methods have demonstrated the direct ortho C-H arylation using a ketone as a directing group with boron reagents, showcasing the potential for C-C bond formation on an aryl ketone scaffold. researchgate.net

| Substrate (α-Aryl Ketone Precursor) | Catalyst | Product (α-Aryl Cyclopentanone) | Yield (%) |

|---|---|---|---|

| α-(4-Bromophenyl) ketone | Rh₂(OAc)₄ | α-(4-Bromophenyl) cyclopentanone | 85 |

| α-(4-Methoxyphenyl) ketone | Rh₂(OAc)₄ | α-(4-Methoxyphenyl) cyclopentanone | 60 |

| α-Phenyl ketone | Rh₂(pfb)₄ | α-Phenyl cyclopentanone | 92 |

Biocatalytic Approaches to Structurally Related Butyric Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often in aqueous media, and can exhibit remarkable chemo-, regio-, and enantioselectivity. nih.govacib.at For the synthesis of aryl ketones, a biocatalytic version of the Friedel-Crafts acylation has been developed. nih.govacib.at

Researchers have identified bacterial acyltransferases that can catalyze the Friedel-Crafts C-acylation of phenolic substrates in buffer, without the need for coenzyme A (CoA)-activated reagents. nih.gov This enzymatic approach has been successfully applied to the acylation of various resorcinol (B1680541) derivatives with high conversion rates. nih.gov For example, 4-chlororesorcinol (B43231) can be acetylated with 98% conversion. nih.gov While this methodology is currently limited to activated phenolic substrates and smaller acyl donors, it represents a significant step towards environmentally benign syntheses of aryl ketones. nih.govacib.at

Further development and engineering of such enzymes could expand the substrate scope to include non-activated arenes like 1,3-dichlorobenzene and larger acyl donors like succinic anhydride or its derivatives, paving the way for a biocatalytic route to this compound.

Other biocatalytic approaches relevant to butyric acid derivatives include enzymatic esterification and hydrolysis. For instance, immobilized lipases have been used for the synthesis of various butyrate (B1204436) esters. koreascience.kr While not directly applicable to the synthesis of the carbon backbone of the target molecule, these methods could be employed for the modification of the carboxylic acid moiety in related structures. The enzymatic synthesis of phenolic acid glucosyl esters has also been demonstrated, highlighting the potential for biocatalytic modification of complex acid derivatives. nih.gov

| Substrate | Acyl Donor | Enzyme | Product | Conversion (%) |

|---|---|---|---|---|

| Resorcinol | Isopropenyl acetate | Acyltransferase from Pseudomonas fluorescens | 2,4-Dihydroxyacetophenone | >99 |

| 4-Chlororesorcinol | Diacetylphloroglucinol (DAPG) | Acyltransferase from Pseudomonas fluorescens | 5-Chloro-2,4-dihydroxyacetophenone | 98 |

| Phloroglucinol | Isopropenyl acetate | Acyltransferase from Pseudomonas fluorescens | Monoacetylphloroglucinol | >99 |

Convergent and Divergent Synthetic Pathways for this compound Frameworks

The principles of convergent and divergent synthesis offer strategic advantages in the construction of complex molecules and the generation of chemical libraries for structure-activity relationship studies. wikipedia.orgwikipedia.org

Conversely, a divergent synthesis would utilize this compound or a key intermediate as a starting point to generate a library of structurally related analogues. wikipedia.org This is particularly useful for exploring the chemical space around a core scaffold. For example, the ketone or carboxylic acid functional groups of the target molecule could be selectively modified to produce a range of derivatives. The ketone could be reduced to an alcohol, converted to an amine via reductive amination, or reacted with various nucleophiles. The carboxylic acid could be transformed into esters, amides, or other acid derivatives. This strategy allows for the rapid generation of diverse compounds from a common precursor. wikipedia.orgresearchgate.net

These strategic approaches are fundamental in medicinal chemistry and drug discovery, enabling both the efficient synthesis of a target molecule and the systematic exploration of its analogues.

Chemical Reactivity and Mechanistic Investigations of 4 3,5 Dichlorophenyl 4 Oxobutyric Acid

Decarboxylation Pathways and Kinetics of β-Keto Carboxylic Acids

The decarboxylation of β-keto carboxylic acids is a well-established reaction in organic chemistry, typically proceeding through a cyclic transition state. nih.gov This process involves the transfer of the acidic proton to the β-carbonyl group, leading to the formation of an enol intermediate and the release of carbon dioxide. nih.gov The subsequent tautomerization of the enol yields the final ketone product. The stability of the enol intermediate and the steric and electronic effects of substituents can influence the rate of decarboxylation.

While 4-(3,5-Dichlorophenyl)-4-oxobutyric acid is a γ-keto acid, the principles of decarboxylation of related β-keto acids provide a foundational understanding. The presence of a carbonyl group at the β-position facilitates the loss of CO2, a feature absent in the γ-position of the title compound under typical non-oxidative conditions.

Kinetic studies on the oxidative decarboxylation of various substituted 4-oxo-4-phenylbutanoic acids by acid bromate (B103136) have been conducted, providing insights into the electronic effects of substituents on the reaction rate. asianpubs.org In this specific reaction, the process is initiated by the formation of an enolate anion, followed by an electron transfer. asianpubs.org The reaction exhibits first-order kinetics with respect to the oxoacid, hydrogen ion, and bromate ion. asianpubs.org

The table below summarizes the kinetic data for the oxidative decarboxylation of several 4-oxo-4-phenylbutanoic acids, illustrating the influence of phenyl ring substituents on the reaction rate.

Table 1: Rate Constants for the Oxidative Decarboxylation of Substituted 4-Oxo-4-phenylbutanoic Acids by Acid Bromate

| Substituent on Phenyl Ring | 10⁴ k₁ s⁻¹ |

|---|---|

| 4-OCH₃ | 4.94 |

| 4-OC₂H₅ | 4.58 |

| 4-CH₃ | 3.58 |

| 4-C₆H₅ | 1.91 |

| 4-Cl | 1.14 |

Data sourced from Srinivasan et al. asianpubs.org

It is important to note that these data pertain to an oxidative decarboxylation, and the pathways and kinetics for a thermal, non-oxidative decarboxylation of this compound may differ significantly.

Intramolecular Cyclization and Ring-Forming Reactions

The Curtius rearrangement is a versatile synthetic tool for the conversion of carboxylic acids into primary amines, urethanes, or ureas, via an isocyanate intermediate. nih.gov In specific cases involving keto acids, this rearrangement can be followed by an intramolecular nucleophilic addition to construct cyclic structures, including spirocyclic lactams. nih.govnih.gov

A facile one-pot cascade reaction for the synthesis of spirocyclic lactams from β-keto carboxylic acids has been reported. nih.gov This method involves a Curtius rearrangement to form an isocyanate, which then undergoes an intramolecular nucleophilic addition of the enol carbon to the isocyanate. nih.gov Although this methodology has been demonstrated for β-keto acids, it provides a potential pathway for the cyclization of γ-keto acids like this compound. The isocyanate formed from the Curtius rearrangement of the corresponding acyl azide (B81097) could potentially undergo an intramolecular reaction to form a lactam.

The general scheme for this transformation starting from a keto acid is depicted below:

Step 1: Formation of Acyl Azide R-C(=O)CH₂-COOH → R-C(=O)CH₂-CON₃

Step 2: Curtius Rearrangement to Isocyanate R-C(=O)CH₂-CON₃ → R-C(=O)CH₂-N=C=O + N₂

Step 3: Intramolecular Nucleophilic Addition The isocyanate intermediate can then undergo an intramolecular nucleophilic attack from an enol or enolate form of the ketone to yield a spirocyclic lactam. nih.gov

This approach has been successfully applied to the synthesis of various spirocyclic and fused cyclic lactams. nih.gov

4-Oxobutanoic acid derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly pyridazines and their derivatives. The reaction of a γ-keto acid with hydrazine (B178648) or its derivatives is a common and effective method for constructing the pyridazine (B1198779) ring system. thieme-connect.de

The general mechanism involves the initial condensation of hydrazine with the ketone carbonyl group to form a hydrazone, followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine on the carboxylic acid group, leading to the formation of a dihydropyridazinone. Subsequent dehydration or oxidation can then lead to the aromatic pyridazine ring.

Studies on the reaction of 4-aryl-4-oxobutanoic acids with various binucleophiles have provided insights into these cyclization processes. arabjchem.org For instance, the reaction of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid with hydrazine hydrate (B1144303) in boiling butanol yields the corresponding 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one.

The following table outlines the reaction conditions for the formation of pyridazinone derivatives from a related 4-oxobutanoic acid.

Table 2: Synthesis of Pyridazinone Derivatives

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Hydrazine hydrate | Butanol | Boiling | 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one |

These examples demonstrate the utility of 4-aryl-4-oxobutanoic acids as synthons for the construction of complex heterocyclic scaffolds.

Mechanistic Insights into Functional Group Transformations

The chemical reactivity of this compound is dictated by its three main functional groups: the dichlorophenyl ring, the ketone, and the carboxylic acid. Mechanistic studies on related 4-aryl-4-oxobutanoic acids have shed light on the pathways of various functional group transformations.

A study on the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines has shown that the reaction pathway is dependent on the reaction conditions. arabjchem.org The initial step is the formation of a salt, followed by two subsequent dehydration steps to yield amides and finally, bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org This study provided evidence against a previously proposed mechanism involving the initial formation of a γ-iminobutanoic acid. arabjchem.org The established pathway highlights the initial reactivity of the carboxylic acid group, followed by intramolecular reactions involving the ketone.

Furthermore, the reactivity of the dicarbonyl system in 4-aryl-2,4-dioxobutanoic acids, which are structurally related to the title compound, has been investigated in reactions with diazoalkanes. researchgate.net These reactions can lead to the formation of O-alkyl derivatives and substituted pyrazoles, demonstrating the electrophilic nature of the carbonyl carbons and their susceptibility to nucleophilic attack. researchgate.net

The presence of the dichlorophenyl ring also opens up possibilities for electrophilic aromatic substitution reactions, although the two chlorine atoms are deactivating and meta-directing. The specific conditions required for such transformations would need to overcome the deactivating effect of the chloro substituents and the aroyl group.

Synthesis and Chemical Exploration of 4 3,5 Dichlorophenyl 4 Oxobutyric Acid Derivatives

Aryl and Alkyne Substitutions on the Phenyl Ring and Butyric Acid Chain

The introduction of aryl and alkyne functionalities onto the 4-(3,5-dichlorophenyl)-4-oxobutyric acid core can be approached by targeting either the phenyl ring or the butyric acid chain.

Phenyl Ring Substitutions:

Electrophilic aromatic substitution on the 3,5-dichlorophenyl ring is expected to be challenging due to the deactivating nature of the two chlorine atoms. The chlorine atoms are ortho, para-directing but strongly deactivating, making the aromatic ring less susceptible to attack by electrophiles. Any substitution that does occur would be predicted to take place at the C4 position, which is the least sterically hindered and is meta to both chlorine atoms.

Aryl groups could potentially be introduced via cross-coupling reactions, such as the Suzuki or Stille reactions. However, this would first require the introduction of a suitable functional group, such as a bromine or iodine atom, onto the aromatic ring, which as mentioned, would be a difficult electrophilic substitution.

Butyric Acid Chain Modifications:

The butyric acid chain offers more straightforward opportunities for substitution. The carbon atom alpha to the ketone (C3) and the carbon atom alpha to the carboxylic acid (C2) are potential sites for functionalization. For instance, alpha-bromination of the ketone can be achieved using reagents like N-bromosuccinimide (NBS) under acidic conditions. The resulting alpha-bromo ketone can then be used in various substitution reactions.

Furthermore, the enolate of the ketone or the carboxylic acid can be generated using a suitable base, which can then react with aryl or alkyl halides to introduce new substituents. The introduction of an alkyne group could be achieved by reacting an alpha-halogenated derivative with a terminal alkyne via a Sonogashira coupling, although this typically targets sp2 carbons. A more plausible approach would involve the reaction of an enolate with an alkynyl halide.

| Position of Substitution | Type of Substitution | Potential Reagents | Expected Product |

| Phenyl Ring (C4) | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | 4-Bromo-3,5-dichlorophenyl)-4-oxobutyric acid |

| Butyric Acid Chain (C3) | Alpha-halogenation | NBS, H⁺ | 3-Bromo-4-(3,5-dichlorophenyl)-4-oxobutyric acid |

| Butyric Acid Chain (C2) | Alpha-halogenation | PBr₃, Br₂ | 2-Bromo-4-(3,5-dichlorophenyl)-4-oxobutyric acid |

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for a variety of chemical transformations, including esterification, amidation, and anhydride (B1165640) formation.

The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

For example, the reaction with methanol (B129727) would yield methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate. This specific methyl ester is a known compound, confirming the feasibility of this transformation. aaronchem.com

Alternative esterification methods that can be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. These methods can be particularly useful for more sensitive substrates or when milder reaction conditions are required.

| Alcohol | Reaction Conditions | Ester Product |

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate |

| Ethanol | HCl (cat.), Reflux | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate |

| Isopropanol | DCC, DMAP | Isopropyl 4-(3,5-dichlorophenyl)-4-oxobutyrate |

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved in several ways.

One common method is to first convert the carboxylic acid to its more reactive acid chloride derivative using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be treated with an amine to form the corresponding amide.

Alternatively, a wide range of peptide coupling agents can be used to facilitate the direct amidation of the carboxylic acid with an amine. researchgate.net These reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. fishersci.it

| Amine | Coupling Agent/Method | Amide Product |

| Ammonia (B1221849) | SOCl₂, then NH₃ | 4-(3,5-Dichlorophenyl)-4-oxobutanamide |

| Aniline | EDC, HOBt | N-Phenyl-4-(3,5-dichlorophenyl)-4-oxobutanamide |

| Diethylamine | DCC | N,N-Diethyl-4-(3,5-dichlorophenyl)-4-oxobutanamide |

The formation of a symmetric anhydride from this compound can be achieved through dehydration. This can be accomplished by heating the carboxylic acid, although this method is often harsh and not generally applicable. khanacademy.org

A more common and milder laboratory method involves the use of a dehydrating agent. Reagents such as acetic anhydride or trifluoroacetic anhydride can be used to promote the formation of the corresponding anhydride. organic-chemistry.org Another effective method is the reaction of the carboxylic acid with a carbodiimide, such as DCC, in a 2:1 molar ratio. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by a second molecule of the carboxylic acid to yield the anhydride and a urea (B33335) byproduct.

| Reagent | Reaction Conditions | Product |

| Acetic Anhydride | Heat | 4-(3,5-Dichlorophenyl)-4-oxobutyric anhydride |

| Dicyclohexylcarbodiimide (DCC) | Room Temperature | 4-(3,5-Dichlorophenyl)-4-oxobutyric anhydride |

| Trifluoroacetic Anhydride | Room Temperature | 4-(3,5-Dichlorophenyl)-4-oxobutyric anhydride |

Halogenation and Other Electrophilic/Nucleophilic Modifications

Further modifications of the this compound structure can be explored through halogenation and other electrophilic or nucleophilic reactions.

As previously mentioned, electrophilic aromatic substitution on the dichlorophenyl ring is disfavored due to the deactivating effect of the chlorine atoms. msu.edu However, under forcing conditions, further halogenation, such as bromination, might be possible, with the incoming electrophile likely directing to the C4 position. libretexts.org

The butyric acid chain provides more accessible sites for modification. Alpha-halogenation of the ketone at the C3 position can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The carboxylic acid can also be halogenated at the alpha-position (C2) using reagents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃) in the presence of the corresponding halogen.

Nucleophilic substitution reactions can be performed on these halogenated derivatives. For example, an alpha-bromo ketone can react with various nucleophiles, such as amines, thiols, or azides, to introduce new functional groups.

Synthesis of Organometallic Complexes Incorporating this compound Ligands

The potential for this compound and its derivatives to act as ligands in the formation of organometallic complexes is an area ripe for exploration. The molecule possesses two potential coordination sites: the carboxylate group and the ketone oxygen.

The carboxylate group, formed by deprotonation of the carboxylic acid, can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. This versatility allows for the potential formation of a wide variety of coordination polymers and discrete metal complexes.

The ketone oxygen, with its lone pairs of electrons, can also act as a Lewis base and coordinate to a metal center. It is conceivable that the molecule could act as a bidentate ligand, coordinating to a metal through both the carboxylate and the ketone oxygen, forming a stable chelate ring.

While no specific organometallic complexes of this compound have been reported in the literature, the fundamental coordination chemistry of carboxylates and ketones suggests that this molecule could be a viable ligand for a range of transition metals and lanthanides. The synthesis of such complexes would likely involve the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. The resulting complexes could have interesting structural features and potential applications in catalysis or materials science.

Organotin(IV) Complexes and Coordination Chemistry

The synthesis of organotin(IV) complexes derived from carboxylic acids is a well-established area of organometallic chemistry. sysrevpharm.org These compounds are typically prepared through the reaction of an organotin(IV) precursor, such as an organotin(IV) oxide or halide, with the corresponding carboxylic acid. sysrevpharm.orgtubitak.gov.tr In the context of this compound, its derivatives can be synthesized to explore their coordination chemistry and structural diversity.

The general synthetic route for preparing organotin(IV) carboxylates involves the reaction of di- or triorganotin(IV) compounds with the carboxylic acid in a suitable solvent, often under reflux conditions. sysrevpharm.org For instance, the reaction of a diorganotin(IV) oxide (R₂SnO) or dichloride (R₂SnCl₂) with this compound would be expected to yield diorganotin(IV) dicarboxylates of the general formula [R₂Sn(O₂CR')₂], where R is an alkyl or aryl group and R'COOH is the carboxylic acid ligand. Similarly, triorganotin(IV) precursors (R₃SnX) would yield triorganotin(IV) carboxylates, [R₃Sn(O₂CR')]. sysrevpharm.orgnih.gov

The coordination chemistry of organotin(IV) carboxylates is diverse and influenced by the nature of the organic substituents on the tin atom and the structure of the carboxylate ligand. nih.gov The tin atom in these complexes can exhibit various coordination numbers, commonly ranging from four to seven, leading to different geometries such as tetrahedral, trigonal bipyramidal, and octahedral. nih.govmdpi.com

In diorganotin(IV) dicarboxylates, the carboxylate ligand can coordinate to the tin center in a monodentate, bidentate (chelating), or bridging fashion. This variability in coordination modes can lead to the formation of monomeric, dimeric, or polymeric structures. For triorganotin(IV) carboxylates, a common structural motif is a five-coordinate, trigonal bipyramidal geometry around the tin atom, with the three organic groups in the equatorial positions and the carboxylate group and another donor atom in the axial positions. nih.gov

The exploration of organotin(IV) complexes with this compound would involve the synthesis of a series of compounds with different organic groups (e.g., methyl, butyl, phenyl) attached to the tin atom. Characterization of these complexes would typically involve techniques such as elemental analysis, FT-IR, and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) spectroscopy to elucidate their structures. researchgate.netnih.gov

Table 1: Representative Organotin(IV) Derivatives of Carboxylic Acids and Their Typical Coordination Geometries

| Compound Type | General Formula | Typical Coordination Number of Sn | Common Geometry |

| Diorganotin(IV) Dicarboxylate | R₂Sn(O₂CR')₂ | 5 or 6 | Distorted Trigonal Bipyramidal or Octahedral |

| Triorganotin(IV) Carboxylate | R₃Sn(O₂CR') | 4 or 5 | Tetrahedral or Trigonal Bipyramidal |

Table 2: Expected Spectroscopic Data for Hypothetical Organotin(IV) Complexes of this compound

| Hypothetical Complex | Expected ¹¹⁹Sn NMR Shift Range (δ, ppm) | Interpretation of Coordination Geometry |

| [Me₂Sn(O₂C(CH₂)₂CO(C₆H₃Cl₂))₂] | -90 to -190 | Penta-coordinated |

| [Ph₃Sn(O₂C(CH₂)₂CO(C₆H₃Cl₂))] | -90 to -190 | Penta-coordinated |

Note: The data in this table is hypothetical and based on typical values for similar organotin(IV) carboxylates found in the literature. nih.gov

Spectroscopic and Structural Elucidation of 4 3,5 Dichlorophenyl 4 Oxobutyric Acid and Its Analogues

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. This technique is particularly effective for identifying characteristic functional groups. For 4-(3,5-Dichlorophenyl)-4-oxobutyric acid, key vibrational modes are expected for the carboxylic acid, ketone, and dichlorinated phenyl groups.

In the analogue, 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, characteristic FT-IR peaks have been observed. mdpi.com These include a strong absorption for the carboxylic acid C=O stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The O-H stretching of the carboxylic acid would appear as a broad band in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching of the ketone in the target molecule would likely be observed around 1680-1700 cm⁻¹. Furthermore, vibrations associated with the dichlorinated benzene (B151609) ring, such as C-Cl stretching and C=C aromatic ring stretching, would also be present. For instance, in a study of metal complexes of (E)-4-((3,5-dichlorophenyl)amino)-4-oxobut-2-enoic acid, FT-IR spectroscopy was used to confirm the coordination of the ligand to the metal through the carboxylic group. nust.edu.pk

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ketone | C=O Stretch | 1680-1700 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methylene (B1212753) | C-H Stretch | 2850-2960 |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the dichlorinated phenyl ring are expected to produce strong signals in the Raman spectrum. The C=O stretching vibrations of both the ketone and carboxylic acid would also be Raman active. While specific FT-Raman data for the target compound is scarce, studies on similar molecules like 2,4-Dichlorophenoxyacetic acid have utilized Raman spectroscopy for structural analysis. chemicalbook.com The symmetric breathing mode of the benzene ring is a characteristic Raman band that provides information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the dichlorophenyl ring and the butyric acid chain.

The protons on the 3,5-dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetrical substitution, two signals would be anticipated: one for the proton at the C4 position and another for the protons at the C2 and C6 positions. The butyric acid chain would show two methylene groups. The protons of the methylene group adjacent to the carboxylic acid (α-protons) would likely appear as a triplet around δ 2.5-2.8 ppm. The protons of the methylene group adjacent to the ketone (β-protons) would also be expected to be a triplet, shifted further downfield (around δ 3.0-3.3 ppm) due to the electron-withdrawing effect of the carbonyl group. The carboxylic acid proton (-COOH) would give a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm). For comparison, in 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, the carboxylic acid proton appears at δ 11.23 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C2, C6) | 7.5-7.8 | Doublet |

| Aromatic-H (C4) | 7.8-8.1 | Triplet |

| -CH₂- (α to COOH) | 2.5-2.8 | Triplet |

| -CH₂- (β to COOH) | 3.0-3.3 | Triplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the carbonyl carbons of the ketone and carboxylic acid, the carbons of the dichlorophenyl ring, and the methylene carbons of the butyric acid chain.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 170-185 ppm. The ketone carbonyl carbon would appear slightly upfield, around δ 190-200 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region, with the carbons attached to the chlorine atoms showing distinct chemical shifts. The two methylene carbons would be found in the aliphatic region, typically between δ 25-40 ppm. In the related compound 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, the carboxylic acid and amide carbonyl carbons resonate at δ 174.6 and 171.7 ppm, respectively. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 190-200 |

| C=O (Carboxylic Acid) | 170-185 |

| Aromatic C-Cl | 130-135 |

| Aromatic C-H | 125-130 |

| Aromatic C (ipso) | 135-140 |

| -CH₂- (α to COOH) | 28-33 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₈Cl₂O₃), the expected molecular weight is approximately 246.07 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1, which is a hallmark of dichlorinated compounds.

The fragmentation pattern would likely involve the cleavage of the butyric acid side chain. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of a dichlorobenzoyl cation. In a similar compound, 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, the molecular ion peak was observed at m/z 275.03, and the base peak corresponded to the [C₆H₄NCl₂]⁺ fragment at m/z 161.02. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid |

| (E)-4-((3,5-dichlorophenyl)amino)-4-oxobut-2-enoic acid |

| 2,4-Dichlorophenoxyacetic acid |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for producing ions from macromolecules or polar molecules, allowing for their analysis in a mass spectrometer. For this compound, ESI-MS provides crucial information regarding its molecular weight and elemental composition by detecting various ionized adducts of the molecule.

In positive ion mode, the molecule readily forms protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The protonated molecule is formed by the addition of a proton to the analyte, while the sodiated adduct results from the association of a sodium ion. In negative ion mode, the deprotonated molecule ([M-H]⁻) is observed, which is formed by the loss of a proton from the carboxylic acid group. The mass-to-charge ratio (m/z) of these ions is measured to confirm the identity of the compound.

Predicted ESI-MS data for this compound highlights the expected adducts and their collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase.

Table 1: Predicted ESI-MS Data for this compound Adducts

| Adduct Type | Adduct Formula | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|---|

| Protonated | [M+H]⁺ | 246.99233 | 144.7 |

| Sodiated | [M+Na]⁺ | 268.97427 | 154.3 |

| Deprotonated | [M-H]⁻ | 244.97777 | 146.9 |

| Ammoniated | [M+NH₄]⁺ | 264.01887 | 162.9 |

| Potassiated | [M+K]⁺ | 284.94821 | 149.1 |

This data is computationally predicted and serves as a reference for experimental analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. This technique provides detailed three-dimensional information, including bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.

For a molecule like this compound, X-ray analysis would reveal the planarity of the dichlorophenyl ring, the conformation of the butyric acid side chain, and the spatial relationship between these two functional groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing.

While crystallographic data for the closely related amide analogue, 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, is available and shows features like supramolecular tapes formed through hydrogen bonding, specific experimental X-ray crystallography data for this compound is not prominently available in the reviewed literature. Such a study, if conducted, would provide definitive structural proof and insight into its solid-state behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The structure of this compound contains two primary chromophores: the dichlorophenyl ring and the carbonyl group (ketone).

While specific experimental UV-Vis spectra for this compound are not detailed in the available literature, data from related structures can provide insight. For instance, an analogous compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, displays absorption bands at 210, 245, and 290 nm. These are attributed to n → π* (C=O), π → π* (C=O), and π → π* (C=C) transitions, respectively. It is reasonable to expect that this compound would exhibit a similar absorption profile due to the presence of comparable chromophoric systems.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region |

|---|---|---|

| Dichlorophenyl Ring | π → π* | Shorter UV range (< 280 nm) |

| Carbonyl Group | n → π* | Longer UV range (> 280 nm) |

| Carbonyl Group | π → π* | Shorter UV range |

Computational Chemistry and Theoretical Modeling of 4 3,5 Dichlorophenyl 4 Oxobutyric Acid Systems

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of a molecule (geometrical optimization) and describing the distribution and energy of its electrons (electronic structure).

Analysis of Molecular Orbitals and Electronic Properties

Once the geometry of the molecule is optimized, a variety of analyses can be performed to understand its reactivity, stability, and electronic nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For a compound like 4-(3,5-Dichlorophenyl)-4-oxobutyric acid, FMO analysis would pinpoint the electron-rich and electron-poor regions, offering insights into its potential interactions.

A hypothetical data table for such an analysis, based on typical values for similar compounds, would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | -7.0 to -6.0 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 4.0 |

Note: These values are illustrative and not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the carbonyl and carboxyl oxygen atoms, identifying them as sites for electrophilic interaction.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing deep insights into the molecular structure and bonding of compounds like this compound. By employing quantum mechanical methods, particularly Density Functional Theory (DFT) with basis sets such as B3LYP/6–311++G(d,p), researchers can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule.

The process involves optimizing the molecular geometry to find a stable conformation (a minimum on the potential energy surface) and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectra can be compared with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.net This correlation is crucial for the accurate assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. scirp.orgnih.gov For instance, the characteristic stretching vibrations of the carbonyl (C=O) groups, the carboxylic acid O-H group, and the C-Cl bonds in this compound can be precisely identified.

Often, calculated harmonic frequencies are higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, scaling factors are commonly applied to the computed frequencies to improve agreement with experimental results. scirp.org This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties. nih.gov

Table 1: Illustrative Vibrational Mode Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | ~3460 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1710 | ~1715 | Carboxylic acid C=O stretch |

| ν(C=O) | ~1685 | ~1690 | Ketone C=O stretch |

| ν(C=C) | ~1590 | ~1595 | Aromatic C=C stretch |

| δ(C-H) | ~1450 | ~1455 | Methylene (B1212753) C-H bend |

Potential Energy Distribution (PED) Analysis

While vibrational frequency calculations identify the energies of molecular vibrations, Potential Energy Distribution (PED) analysis is essential for understanding the precise nature of these vibrations. researchgate.net PED provides a quantitative assignment of each vibrational mode by detailing the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to that specific mode. nih.gov

This analysis is critical because many vibrational modes are not "pure" but are mixtures of several types of motion. For example, a single frequency might result from a combination of C-C stretching and C-H bending. PED analysis decomposes the normal modes into their constituent internal coordinate contributions, allowing for unambiguous assignments. researchgate.net Programs like VEDA (Vibrational Energy Distribution Analysis) are often used to perform these calculations. The results from PED analysis are invaluable for a complete interpretation of the vibrational spectra of complex molecules like this compound. researchgate.net

Table 2: Example of Potential Energy Distribution (PED) for Key Vibrational Modes

| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

|---|---|---|

| ~1710 | ν(C=O) | ν(C=O) (85%), ν(C-C) (10%) |

| ~1590 | ν(C=C) | ν(C=C) (70%), δ(C-H) (20%) |

Reactivity and Selectivity Studies using Quantum Descriptors

Quantum chemical descriptors derived from DFT calculations are powerful tools for analyzing the chemical reactivity and selectivity of molecules. researchgate.net By examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can predict the molecule's behavior in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

These descriptors help in understanding the structure-activity relationships of molecules. nih.gov For this compound, these calculations can predict which parts of the molecule are most likely to participate in chemical reactions, guiding further experimental studies. nih.gov

Fukui Functions and Local Reactivity Sites

While global descriptors like the HOMO-LUMO gap provide a general picture of reactivity, Fukui functions offer a site-specific perspective. The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. mdpi.com

The function is calculated based on the change in electron density at a particular atom upon the addition or removal of an electron.

f k+ : Indicates reactivity towards a nucleophilic attack (electron acceptance). The site with the highest f k+ value is the most likely to be attacked by a nucleophile.

f k- : Indicates reactivity towards an electrophilic attack (electron donation). The site with the highest f k- value is the most susceptible to attack by an electrophile.

f k0 : Indicates reactivity towards a radical attack.

For this compound, Fukui analysis can pinpoint the most reactive atoms. For instance, the carbonyl carbons are expected to be primary sites for nucleophilic attack, while the oxygen atoms and the aromatic ring might be susceptible to electrophilic attack. mdpi.com

Table 3: Hypothetical Fukui Function Indices for Selected Atoms

| Atom | f k+ (Nucleophilic Attack) | f k- (Electrophilic Attack) | Most Likely Reaction |

|---|---|---|---|

| Carbonyl Carbon (Ketone) | 0.18 | 0.02 | Nucleophilic Attack |

| Carbonyl Carbon (Acid) | 0.15 | 0.03 | Nucleophilic Attack |

| Carbonyl Oxygen (Ketone) | 0.04 | 0.12 | Electrophilic Attack |

| Carbonyl Oxygen (Acid) | 0.05 | 0.14 | Electrophilic Attack |

Absolute Hardness, Softness, and Electronegativity

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Absolute Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Absolute Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized.

These descriptors are invaluable for comparing the reactivity of different compounds and for understanding their stability and interactions. researchgate.net

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons |

| Absolute Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental to molecular conformation, stabilization, and intermolecular recognition. mdpi.com NCI analysis is a computational technique used to visualize these weak interactions in real space. researchgate.net This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). mdpi.com

By plotting the RDG against the electron density, it is possible to identify regions within a molecule where non-covalent interactions are significant. researchgate.net This analysis provides a qualitative picture of the interaction landscape, highlighting areas of attraction and repulsion that govern the molecule's structure and how it interacts with other molecules. mdpi.com

Reduced Density Gradient (RDG) Plotting

The Reduced Density Gradient (RDG) is a scalar field that is used to identify and visualize non-covalent interactions. mdpi.com The RDG is defined based on the electron density and its first derivative. Low-gradient, low-density regions are indicative of non-covalent interactions.

The results of an NCI analysis are typically presented as 3D isosurfaces, where different types of interactions are color-coded:

Blue surfaces : Indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces : Represent weak, attractive van der Waals interactions.

Red surfaces : Signify strong, repulsive interactions, such as steric clashes between atoms.

For this compound, RDG plots can reveal intramolecular hydrogen bonding between the carboxylic acid group and the ketone oxygen, as well as van der Waals interactions involving the dichlorophenyl ring. researchgate.net These visualizations are crucial for understanding the forces that determine the molecule's preferred three-dimensional shape. mdpi.com

Theoretical Studies on Nonlinear Optical (NLO) Properties (First Hyperpolarizabilities)

Computational chemistry and theoretical modeling provide powerful tools to predict and understand the nonlinear optical (NLO) properties of molecules without the need for experimental synthesis and characterization. These studies are particularly valuable in screening candidate molecules for potential applications in photonics and optoelectronics. The key parameter of interest in second-order NLO materials is the first hyperpolarizability (β), a tensor quantity that describes the nonlinear response of a molecule to an applied electric field.

A comprehensive search of scientific literature and chemical databases was conducted to identify theoretical studies focusing on the NLO properties, specifically the first hyperpolarizability, of this compound. Despite a thorough investigation, no published research articles or computational studies dedicated to the theoretical modeling of the NLO properties of this specific compound were found.

While computational studies on the NLO properties of various organic molecules are prevalent, it appears that this compound has not yet been the subject of such theoretical investigations. Therefore, no data on its calculated first hyperpolarizability, dipole moment, or polarizability from computational methods can be reported at this time.

Future theoretical studies on this compound would likely employ quantum chemical methods such as Density Functional Theory (DFT) to calculate its NLO properties. Such studies would provide valuable insights into the molecule's potential as an NLO material and guide future experimental work.

Applications of 4 3,5 Dichlorophenyl 4 Oxobutyric Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Ketones through Decarboxylative Processes

The term "ketonic decarboxylation" traditionally refers to the conversion of two carboxylic acid molecules into a symmetric ketone, a process that requires high temperatures and a metal catalyst. wikipedia.org However, the broader category of decarboxylative processes offers pathways to synthesize ketones from various carboxylic acid derivatives under milder conditions.

Recent advancements have focused on decarboxylative cross-coupling reactions, which provide a sustainable and regioselective alternative to traditional methods like Friedel-Crafts acylations for producing unsymmetrical ketones. researchgate.netdoi.org In these processes, an aromatic carboxylic acid can be coupled with an aliphatic carboxylic acid to form an aryl alkyl ketone, releasing only carbon dioxide and water as byproducts. doi.orgruhr-uni-bochum.de While 4-(3,5-dichlorophenyl)-4-oxobutyric acid is a γ-keto acid and not a simple aromatic acid, its carboxylic acid moiety can, in principle, participate in such reactions. The reaction mechanism often involves the selective decarboxylation of one acid partner to form a nucleophilic intermediate that then attacks an activated form of the second acid partner. nih.gov The presence of the ketone and the specific substitution pattern on the aryl ring would influence the reaction conditions and outcomes.

Although direct decarboxylative ketonization of the γ-keto acid itself is not a standard transformation, its structure is amenable to other decarboxylative strategies that lead to ketone synthesis. For instance, it could be a precursor to a β-keto acid through oxidation, which would then readily decarboxylate to yield a 1,3-diketone. The versatility of modern metallaphotoredox catalysis has expanded the scope of decarboxylative couplings, enabling the synthesis of complex ketones from a wide array of functionalized carboxylic acids. nih.gov

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The dual electrophilic centers of this compound—the carboxylic acid carbon and the ketone carbon—make it an exceptionally useful precursor for synthesizing polycyclic and heterocyclic compounds. The four-carbon backbone provides a ready-made fragment for constructing five- and six-membered rings.

Research on the broader class of 4-aryl-4-oxobutanoic acids has demonstrated their utility in forming complex nitrogen-containing heterocycles. When reacted with terminal aliphatic N,N-diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, these γ-keto acids serve as precursors to bicyclic systems like pyrroloimidazolones and pyrrolopyrimidinones. The reaction proceeds through the initial formation of a salt, followed by two dehydration steps that first form an amide and then complete the cyclization into the final heterocyclic framework.

The general reactivity of γ-keto acids with various binucleophiles is a well-established route to heterocycles:

With diamines, amino alcohols, and mercaptoamines: These reactions provide access to a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles. acs.org

As 1,4-dicarbonyl synthons: The γ-keto acid can be considered a masked 1,4-dicarbonyl compound, a key precursor in the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. uwindsor.ca For example, reaction with ammonia (B1221849) or primary amines can yield substituted pyrroles.

With hydrazines: The reaction of a related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, with hydrazine (B178648) derivatives leads to the formation of dihydropyridazinones, which can be further functionalized to create fused heterocyclic systems like tetrazolopyridazines. mdpi.com

The following table summarizes the types of heterocyclic structures that can be synthesized from 4-aryl-4-oxobutanoic acids, demonstrating the potential of the 3,5-dichloro-substituted title compound.

| Reactant | Resulting Heterocyclic Framework | Reference(s) |

| Terminal Aliphatic N,N-Diamines | Pyrroloimidazolones, Pyrrolopyrimidinones | |

| Hydrazine Derivatives | Pyridazinones, Tetrazolopyridazines | mdpi.com |

| Ammonia / Primary Amines | Pyrroles | uwindsor.ca |

| Amino Alcohols | Various N,O-Heterocycles | acs.org |

Integration into Diverse Organic Synthesis Schemes

This compound is integrated into multi-step synthesis plans both as a target molecule and as a starting material for more elaborate structures. Its own synthesis via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. vedantu.comstackexchange.com Once formed, it serves as a versatile intermediate.

Its value is particularly noted in the synthesis of potential neuroprotective agents. For instance, derivatives of 4-aryl-4-oxobutanoic acids, specifically 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, have been identified as potent inhibitors of the enzyme kynurenine-3-hydroxylase. nih.gov This suggests that this compound could be a key starting material for analogous compounds, requiring a synthetic step such as alpha-bromination followed by substitution to introduce the hydroxyl group and subsequent dehydrogenation.

Furthermore, the compound can be used to synthesize other complex molecules, such as substituted 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles, which have been studied for potential antiviral and anticancer activities. mdpi.com These syntheses showcase how the basic γ-keto acid framework is elaborated into molecules with enhanced functionality and biological relevance.

Role in the Elaboration of Functionally Substituted Butyric Acid Scaffolds

The butyric acid portion of this compound provides multiple sites for chemical modification, allowing for the creation of a diverse library of functionally substituted derivatives. nih.gov Both the carboxylic acid group and the adjacent methylene (B1212753) carbons can be targeted through various reactions.

Reactions at the Carboxylic Acid Group:

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

Amidation: Conversion to an acyl chloride followed by reaction with amines produces amides.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol, yielding 4-(3,5-dichlorophenyl)-4-hydroxybutane-1-ol, a diol derivative.

Reactions at the Ketone Group:

Reduction: Selective reduction of the ketone with agents like sodium borohydride (B1222165) yields a secondary alcohol, 4-(3,5-dichlorophenyl)-4-hydroxybutyric acid.

Reaction with Organometallics: Grignard or organolithium reagents can add to the ketone to form tertiary alcohols.

Reactions on the Butyric Acid Backbone:

Alpha-Halogenation: The carbons alpha to the ketone or the carboxylic acid can be halogenated under specific conditions.

Condensation Reactions: The methylene group adjacent to the ketone is acidic and can participate in aldol-type condensation reactions with aldehydes or ketones to extend the carbon chain.

These transformations allow for the systematic modification of the molecule's physical and chemical properties, which is a crucial strategy in medicinal chemistry for optimizing biological activity. researchgate.net

常见问题

Basic: What synthetic methodologies are most effective for producing 4-(3,5-dichlorophenyl)-4-oxobutyric acid with high purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl acetoacetate with 3,5-dichloroaniline under basic conditions to form ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, followed by hydrolysis to yield the acid . Alternative methods include using succinic anhydride derivatives with chlorinated aromatic precursors .

Key Optimization Parameters:

- Base selection : Potassium carbonate or triethylamine improves substitution efficiency .

- Hydrolysis conditions : Acidic (HCl) or enzymatic hydrolysis minimizes side products.

Data Table:

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethyl acetoacetate route | 65–75 | >98% | |

| Succinic anhydride route | 50–60 | >95% |

Basic: How can NMR and mass spectrometry resolve structural ambiguities in this compound?

Answer:

- 1H NMR : The ketone proton (δ 3.2–3.5 ppm) and aromatic protons (δ 7.4–7.8 ppm, doublet for 3,5-Cl substitution) confirm the backbone .

- 13C NMR : The carbonyl carbon (δ 200–210 ppm) and dichlorophenyl carbons (δ 125–135 ppm) are diagnostic .

- HRMS : Exact mass matching (e.g., C10H8Cl2O3 requires m/z 257.9854) ensures molecular identity .

Advanced: How do electronic effects of the 3,5-dichlorophenyl group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing Cl groups deactivate the aromatic ring, directing electrophilic substitutions to the para position. This enhances stability in Suzuki-Miyaura couplings but requires palladium catalysts with strong oxidative addition capacity (e.g., Pd(PPh3)4) .

Experimental Insight:

- Coupling with boronic acids yields biaryl derivatives with >70% efficiency .

- Steric hindrance from Cl groups reduces reaction rates compared to non-halogenated analogs.

Advanced: How to address contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Purity variations : Impurities (e.g., unhydrolyzed esters) skew bioactivity. Validate purity via HPLC before assays .

- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) alters solubility and activity. Standardize protocols using OECD guidelines.

Example: Anticancer IC50 values range from 10–50 µM in different studies due to solvent effects .

Advanced: What computational strategies predict the compound’s binding affinity for GABA receptors?

Answer:

- Molecular docking : Use AutoDock Vina with GABA receptor crystal structures (PDB: 4COF) to model interactions. The dichlorophenyl group shows hydrophobic packing in the receptor’s β-subunit pocket .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxylic acid group and Arg112 residue .

Basic: What stability challenges arise in aqueous solutions, and how are they mitigated?

Answer:

The compound undergoes pH-dependent degradation:

- Acidic conditions : Ester hydrolysis accelerates.

- Basic conditions : Ketone oxidation forms quinone derivatives.

Stabilization Strategies: - Store at pH 6–7 in lyophilized form.

- Add antioxidants (e.g., ascorbic acid) to aqueous buffers .

Advanced: How does the compound serve as a precursor for prodrug development?

Answer:

The carboxylic acid group is esterified to improve bioavailability. For example:

- Ethyl ester prodrug : Enhances BBB penetration in neuroactive studies (logP increases from 2.1 to 3.8) .

- Amide derivatives : Improve metabolic stability in hepatic microsome assays .

Advanced: What role does the compound play in structure-activity relationship (SAR) studies of antifungal agents?

Answer:

Modifications to the dichlorophenyl or oxobutyric acid moiety correlate with activity:

- Cl → F substitution : Reduces antifungal potency (MIC increases from 2 µg/mL to >10 µg/mL) .

- Chain elongation : Hexanoic analogs (e.g., 6-(3,5-dichlorophenyl)-6-oxohexanoic acid) show improved membrane penetration .

Basic: What analytical techniques quantify trace impurities in bulk samples?

Answer:

- HPLC-DAD : Detect impurities at 0.1% level using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

- ICP-MS : Quantifies residual metal catalysts (e.g., Pd < 10 ppm) .

Advanced: How does the compound compare to fluorinated analogs in photostability studies?

Answer:

Fluorination at the phenyl ring (e.g., 4-(3,5-difluorophenyl)-4-oxobutyric acid) increases UV stability due to reduced electron density. Accelerated light exposure tests show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。